molecular formula C35H38N4O6 B055845 Nixdde CAS No. 117032-45-8

Nixdde

Katalognummer B055845
CAS-Nummer: 117032-45-8
Molekulargewicht: 610.7 g/mol
InChI-Schlüssel: CNVMXBANPYIJHF-ZISNHAQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nixdde is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is synthesized using a unique method that involves the use of advanced technologies and techniques.

Wirkmechanismus

The mechanism of action of Nixdde is not fully understood. However, it is believed that the compound works by interacting with the cell membrane of the target organism, causing damage to the cell and ultimately leading to cell death. Nixdde may also work by disrupting the metabolic processes of the target organism, leading to a decrease in energy production and ultimately leading to cell death.
Biochemical and Physiological Effects
Nixdde has been shown to have various biochemical and physiological effects on organisms. In studies conducted on rats, Nixdde was found to cause liver and kidney damage at high doses. In studies conducted on insects, Nixdde was found to cause a decrease in energy production and ultimately leading to cell death. In studies conducted on plants, Nixdde was found to cause a decrease in growth and development.

Vorteile Und Einschränkungen Für Laborexperimente

Nixdde has several advantages for lab experiments, including its ability to produce high-quality films with precise control over thickness and composition. However, there are also limitations to using Nixdde in lab experiments, including its potential toxicity to organisms and the need for specialized equipment and expertise to synthesize and handle the compound.

Zukünftige Richtungen

There are several future directions for research on Nixdde, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of the compound's potential applications in medicine, agriculture, and environmental science, and the study of the compound's toxicity and safety for use in various applications.
Conclusion
In conclusion, Nixdde is a synthetic compound that has potential applications in various fields of scientific research. The compound is synthesized using advanced technologies and techniques such as CVD and ALD. Nixdde works by interacting with the cell membrane of the target organism, causing damage to the cell and ultimately leading to cell death. The compound has several advantages for lab experiments, including its ability to produce high-quality films with precise control over thickness and composition. However, there are also limitations to using Nixdde in lab experiments, including its potential toxicity to organisms and the need for specialized equipment and expertise to synthesize and handle the compound. Future research on Nixdde should focus on the development of new synthesis methods, investigation of potential applications, and study of toxicity and safety for use in various applications.

Synthesemethoden

The synthesis of Nixdde involves the use of advanced technologies and techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). CVD is a process that involves the deposition of thin films of materials on a substrate by chemical reactions in the gas phase. ALD is a process that involves the deposition of thin films of materials on a substrate by alternating exposure to two or more chemical precursors. Both CVD and ALD are used to synthesize Nixdde due to their ability to produce high-quality films with precise control over thickness and composition.

Wissenschaftliche Forschungsanwendungen

Nixdde has potential applications in various fields of scientific research, including medicine, agriculture, and environmental science. In medicine, Nixdde can be used as a drug delivery system due to its ability to release drugs in a controlled manner. In agriculture, Nixdde can be used as a pesticide due to its ability to kill insects and pests. In environmental science, Nixdde can be used to remove pollutants from water and air due to its ability to absorb and adsorb pollutants.

Eigenschaften

CAS-Nummer

117032-45-8

Produktname

Nixdde

Molekularformel

C35H38N4O6

Molekulargewicht

610.7 g/mol

IUPAC-Name

methyl 3-[(11E)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-11-[[3-(3-methoxy-3-oxopropyl)-4-methyl-5-oxopyrrol-2-yl]methylidene]-6,13-dimethyl-4,10-diazatricyclo[8.3.0.03,7]trideca-1,3(7),5,12-tetraen-12-yl]propanoate

InChI

InChI=1S/C35H38N4O6/c1-8-22-20(4)34(42)37-27(22)15-26-18(2)24-13-14-39-30(16-28(24)36-26)19(3)25(10-12-33(41)45-7)31(39)17-29-23(9-11-32(40)44-6)21(5)35(43)38-29/h8,15-17,36H,1,9-14H2,2-7H3,(H,37,42)/b27-15-,31-17+

InChI-Schlüssel

CNVMXBANPYIJHF-ZISNHAQESA-N

Isomerische SMILES

CC1=C(NC2=C1CCN\3C(=C2)C(=C(/C3=C\C4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)/C=C\5/C(=C(C(=O)N5)C)C=C

SMILES

CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C

Kanonische SMILES

CC1=C(NC2=C1CCN3C(=C2)C(=C(C3=CC4=NC(=O)C(=C4CCC(=O)OC)C)CCC(=O)OC)C)C=C5C(=C(C(=O)N5)C)C=C

Synonyme

neobiliverdin IX delta dimethyl ester
neobiliverdine IXdelta dimethyl ester
NIXDDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.